molecular formula C14H19ClN2 B13497422 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride

Cat. No.: B13497422
M. Wt: 250.77 g/mol
InChI Key: LPALCSNGCJSZGA-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a secondary amine hydrochloride derivative featuring a cyclobutylmethyl group attached to an indole-containing amine backbone. The indole moiety, a bicyclic structure with a benzene fused to a pyrrole ring, is a common pharmacophore in bioactive molecules, particularly in neurological and antimicrobial agents. The cyclobutylmethyl substituent introduces steric bulk and rigidity, which may influence binding affinity, metabolic stability, and physicochemical properties compared to simpler alkyl or aromatic substituents.

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11;/h1-2,6-7,10-11,15-16H,3-5,8-9H2;1H

InChI Key

LPALCSNGCJSZGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2=CNC3=CC=CC=C32.Cl

Origin of Product

United States

Preparation Methods

Indole Functionalization

The key intermediate is often an indole-3-carbaldehyde or related derivative, prepared via electrophilic substitution or formylation at the 3-position of indole:

  • Vilsmeier–Haack formylation is a common method, using phosphorus oxychloride and dimethylformamide (DMF) to convert indole to indole-3-carbaldehyde derivatives. This step is critical to introduce the aldehyde group that will later react with the amine moiety.
Step Reagents/Conditions Outcome
1 Indole + POCl3/DMF Indole-3-carbaldehyde

Alkylation / Reductive Amination

The aldehyde intermediate undergoes reductive amination with cyclobutylmethyl amine or its equivalent:

  • Reaction of indole-3-carbaldehyde with cyclobutylmethyl amine in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol yields the secondary amine.
  • This reductive amination step is typically performed under mild conditions to avoid side reactions and preserve the indole ring integrity.
Step Reagents/Conditions Outcome
2 Indole-3-carbaldehyde + cyclobutylmethyl amine + NaBH4 (MeOH) Formation of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine (free base)

Formation of Hydrochloride Salt

  • The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, often diethyl ether or ethanol.
  • This step improves the compound’s stability, crystallinity, and handling properties.
Step Reagents/Conditions Outcome
3 Free base amine + HCl (gas or solution) (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride

Research Findings and Optimization Notes

  • Salt selection: Hydrochloride salt is preferred due to its favorable pharmaceutical properties and ease of preparation from the free amine.
  • Base choice in reductive amination: Sodium hydride (NaH) or sodium borohydride (NaBH4) are commonly used reducing agents; NaBH4 in methanol shows good selectivity and yields.
  • Solvent effects: DMF is favored for the formylation step, while methanol is suitable for reductive amination. The hydrochloride formation is typically done in ethanol or ether.
  • Temperature control: Mild temperatures (0–25 °C) during reductive amination prevent indole ring degradation and side reactions.
  • Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate yields pure product suitable for further applications.

Comparative Data Table of Key Steps

Step Method/Condition Yield (%) Notes
Indole 3-formylation POCl3/DMF, 0–25 °C 70–85 High regioselectivity at C-3 position
Reductive amination Cyclobutylmethyl amine + NaBH4 (MeOH) 60–80 Mild conditions, minimal side products
Hydrochloride salt formation HCl in ethanol or ether >90 Improves stability and crystallinity

Additional Synthetic Considerations

  • Alternative routes: Some literature suggests direct alkylation of indole derivatives with cyclobutylmethyl halides under palladium-catalyzed conditions, but these are less common for this specific compound.
  • Cyclobutylmethyl source: The cyclobutylmethyl fragment can be introduced via cyclobutylmethylamine or via cyclobutylmethyl halides followed by amination.
  • Protecting groups: In complex synthetic sequences, protecting groups on the indole nitrogen may be employed to prevent side reactions, but for this target compound, free indole is often used.

Chemical Reactions Analysis

Types of Reactions

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, leading to different biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence mood and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride with key analogs, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride Cyclobutylmethyl C₁₄H₁₉N₂·HCl 242.78 (free base) Predicted higher lipophilicity due to cyclobutane; increased steric hindrance
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride (Ethyl analog) Ethyl C₁₁H₁₄N₂·HCl 186.70 (free base) CCS (Ų): 136.8 [M+H]+; simpler alkyl chain enhances solubility but reduces rigidity
2-(1H-Indol-3-yl)ethylamine hydrochloride Pyridin-3-ylmethyl C₁₆H₁₇N₃·HCl 279.80 (free base) Higher polarity (PSA = 40.7 Ų); pyridine may enhance π-stacking interactions
1-Benzyl-1H-indol-3-amine hydrochloride (Benzyl analog) Benzyl C₁₅H₁₄N₂·HCl 234.75 (free base) Aromatic substituent increases planarity; potential for enhanced receptor binding
[2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride Thiophen-2-ylmethyl C₁₆H₁₇N₂S·HCl 296.85 (free base) Thiophene introduces sulfur-based interactions; moderate lipophilicity

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The cyclobutylmethyl group likely increases lipophilicity compared to the ethyl analog (logP ~2.5 vs. In contrast, the pyridinylmethyl analog’s polarity (PSA = 40.7 Ų) may improve solubility . Benzyl and thiophenylmethyl analogs balance lipophilicity with aromatic interactions, critical for targeting CNS receptors or enzymes like CYP121 .

This contrasts with the flexible ethyl chain, which may adopt multiple conformations .

Biological Activity Insights: Anxiolytic Potential: Quinoxaline-indole hybrids (e.g., compound 4b in ) demonstrate that bulky substituents (e.g., dichlorophenyl) enhance anxiolytic activity. The cyclobutylmethyl group’s rigidity may similarly optimize receptor engagement . Enzyme Inhibition: Indole-thiazole derivatives (e.g., compound 18 in ) inhibit M. tuberculosis CYP121 via hydrophobic interactions, suggesting the cyclobutylmethyl group’s bulk could enhance target affinity .

Biological Activity

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a compound with a unique structural profile, combining a cyclobutyl group and an indole moiety. This chemical structure suggests potential biological activities, particularly in pharmacology. The compound's formula is C13_{13}H16_{16}N·HCl, indicating it exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications.

Structural Characteristics

The compound features:

  • Cyclobutyl Group : Contributes to the steric and electronic properties influencing reactivity.
  • Indole Moiety : Known for its biological significance, particularly in medicinal chemistry due to its involvement in various biological pathways.

Preliminary studies suggest that (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride may exhibit several mechanisms of action, including:

  • Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Neuroprotective Effects : Indole derivatives are often associated with neuroprotective properties, which could be relevant for treating neurodegenerative diseases.
  • Serotonin Reuptake Inhibition : The compound may interact with serotonin receptors, potentially affecting mood and anxiety disorders.

Biological Activity Overview

Research on indole derivatives has shown diverse biological activities. Here are some notable findings regarding (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride:

Activity Description Reference
Anti-cancer Properties Potential to induce apoptosis and inhibit tumor growth through microtubule destabilization.
Neuroprotective Effects May protect neurons from oxidative stress and apoptosis, similar to known indole derivatives.
Serotonin Modulation Possible role as a serotonin reuptake inhibitor or receptor modulator.

Case Studies

  • Anti-Cancer Activity : In vitro studies indicated that compounds structurally similar to (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride inhibited the proliferation of various cancer cell lines by disrupting microtubule formation. This suggests that further research could validate similar effects for this compound.
  • Neuroprotective Studies : Research into the neuroprotective effects of indole derivatives has shown promise in models of neurodegeneration. Studies demonstrated that these compounds can reduce neuronal death in response to excitotoxicity.
  • Serotonin Receptor Interaction : A study focusing on serotonin-related disorders highlighted that compounds with indole structures could serve as effective serotonin reuptake inhibitors, pointing towards potential therapeutic applications for mood disorders.

Comparative Analysis

To understand the uniqueness of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride, it is essential to compare it with other indole derivatives:

Compound Name Structure Features Unique Aspects
1-MethylindoleIndole base with a methyl group at N1Different reactivity due to methylation
5-BromoindoleBromine substitution at C5Increased electrophilicity compared to non-brominated indoles
Indole-3-acetic acidIndole structure with an acetic acid side chainFunctions primarily as a plant growth regulator
N-(1-methyl-1H-indol-3-yl)methylamineIndole derivative with methyl substitution on nitrogenDistinct biological activity profiles

Q & A

Basic: What are the recommended synthetic routes for (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalizing the indole and cyclobutane moieties. A common approach is reductive amination between cyclobutylmethylamine and 1H-indol-3-yl-methyl ketone, followed by hydrochloric acid salt formation. Key optimizations include:

  • Catalysts : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Controlled heating (~60–80°C) minimizes side reactions during cyclization .
    Yield and purity can be monitored via HPLC or LC-MS, with recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, cyclobutyl CH₂ at δ 2.5–3.5 ppm) and confirms salt formation via amine proton shifts .
  • X-Ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉N₂⁺ = 227.15) and fragmentation patterns .

Advanced: How does the indole moiety influence the compound’s interaction with serotonin receptors or other biological targets?

Methodological Answer:
The indole group mimics tryptophan’s structure, enabling π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT receptors). To assess this:

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A, focusing on indole’s role in binding affinity .
  • Binding Assays : Radioligand displacement studies (e.g., with [³H]LSD) quantify IC₅₀ values. Contradictions in reported IC₅₀ may arise from assay pH or salt form differences .

Advanced: How does the hydrochloride salt form affect solubility and pharmacokinetics compared to the free base?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) by ionizing the amine group. Key assessments include:

  • Solubility Tests : Compare free base and salt solubility in PBS (pH 7.4) and simulated gastric fluid .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) monitors degradation products via TGA/DSC .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often stem from variations in:

  • Purity : Validate via elemental analysis (>98%) and address impurities (e.g., residual solvents) that may skew bioactivity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and control for pH-dependent amine protonation .
  • Salt Form : Compare free base and hydrochloride activities to isolate salt-specific effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the cyclobutyl group?

Methodological Answer:

  • Analog Synthesis : Replace cyclobutyl with cyclopropyl or cyclohexyl groups to evaluate steric/electronic effects on target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic interactions mediated by the cyclobutyl ring .
  • Metabolic Stability : Assess CYP450-mediated oxidation of the cyclobutyl group via liver microsome assays .

Advanced: How can researchers assess polymorphic forms of this hydrochloride salt, and what implications do they have?

Methodological Answer:

  • XRPD : Screen polymorphs by varying recrystallization solvents (e.g., methanol vs. acetone) .
  • DSC/TGA : Identify thermodynamically stable forms by melting point and decomposition profiles .
    Polymorphs may alter dissolution rates, impacting bioavailability in preclinical studies .

Advanced: What experimental designs are optimal for studying degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • LC-MS/MS : Identify degradation products (e.g., indole oxidation to oxindole or cyclobutyl ring-opening) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How can enantiomeric purity be ensured if the compound has a chiral center?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated CD spectra .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine formation .

Advanced: What computational tools are recommended for predicting off-target interactions or toxicity?

Methodological Answer:

  • SwissADME : Predict blood-brain barrier penetration and CYP inhibition risks based on logP and topological polar surface area .
  • ProTox-II : Evaluate hepatotoxicity and mutagenicity via machine learning models trained on structural alerts .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac liability .

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